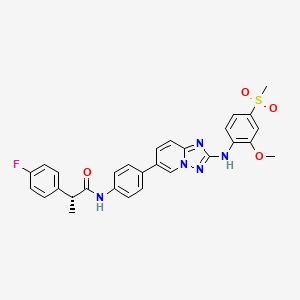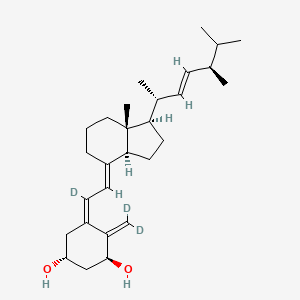
(S)-Gossypol (acetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Gossypol (acetic acid) is a naturally occurring polyphenolic compound derived from the cotton plant (Gossypium species). It is known for its potential therapeutic properties, particularly in the field of oncology. The compound exists as two enantiomers, with the (S)-enantiomer being more biologically active. Gossypol has been studied for its ability to inhibit various cellular processes, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Gossypol (acetic acid) typically involves the extraction of gossypol from cottonseed followed by its conversion to the acetic acid derivative. The extraction process includes solvent extraction using organic solvents such as hexane or ethanol. The crude extract is then purified through chromatographic techniques.
Industrial Production Methods
Industrial production of (S)-Gossypol (acetic acid) involves large-scale extraction from cottonseed meal, followed by chemical modification to obtain the desired derivative. The process includes steps such as solvent extraction, purification, and chemical conversion under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Gossypol (acetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert gossypol to its dihydro form.
Substitution: Gossypol can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.
Major Products
The major products formed from these reactions include gossypol quinones, dihydrogossypol, and acetylated derivatives of gossypol.
Scientific Research Applications
(S)-Gossypol (acetic acid) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polyphenolic structures.
Biology: Investigated for its role in inhibiting cellular processes such as apoptosis and cell proliferation.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor growth and induce cell death in cancer cells.
Industry: Utilized in the development of pesticides and as a natural preservative in the food industry.
Mechanism of Action
The mechanism of action of (S)-Gossypol (acetic acid) involves its interaction with various molecular targets and pathways:
Molecular Targets: Binds to Bcl-2 family proteins, inhibiting their anti-apoptotic function.
Pathways Involved: Induces apoptosis through the mitochondrial pathway by disrupting the mitochondrial membrane potential and activating caspases.
Comparison with Similar Compounds
Similar Compounds
Gossypol: The parent compound from which (S)-Gossypol (acetic acid) is derived.
Dihydrogossypol: A reduced form of gossypol with different biological activities.
Gossypol Quinones: Oxidized derivatives of gossypol.
Uniqueness
(S)-Gossypol (acetic acid) is unique due to its enhanced biological activity compared to its racemic mixture and other derivatives. Its ability to selectively inhibit anti-apoptotic proteins makes it a promising candidate for therapeutic applications, particularly in cancer treatment.
Properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde;sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2.H2S/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4;/h7-12,33-38H,1-6H3;1H3,(H,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDLJMCJMCCHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O.S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,3S,5S,6S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8068671.png)



![(1aR,5aR,5bS,8R,8aS,9aS,9bS,9cS)-8-Acetyl-4-chloro-8a,9b-dimethyl-2-oxo-1a,2,5a,5b,6,7,8,8a,9,9a,9b,9c-dodecahydro-1H-cyclopropa[a]pentaleno[1,2-h]naphthalen-8-yl acetate](/img/structure/B8068691.png)
![1-[(3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8068692.png)
![3-(6-Fluoro-1-aza-10-azoniatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;chloride](/img/structure/B8068696.png)

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8068719.png)




